molecular formula C17H20N2O B11946453 1-(2,6-Diethylphenyl)-3-phenylurea CAS No. 60986-37-0

1-(2,6-Diethylphenyl)-3-phenylurea

Cat. No.: B11946453
CAS No.: 60986-37-0
M. Wt: 268.35 g/mol
InChI Key: FHPBCFLHEMHKNO-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-3-phenylurea is a substituted urea derivative characterized by a 2,6-diethylphenyl group attached to one nitrogen of the urea moiety and a phenyl group on the other. The compound’s molecular weight is approximately 268.35 g/mol.

This compound is notably utilized as a ligand in advanced ruthenium-based metathesis catalysts, such as Bis(1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenylpyrrolidin-2-ylidene)(3-phenyl-1H-inden-a1-ylidene)ruthenium(II) dichloride (CAS: 2055540‑61‑7), which is air-sensitive and requires cold storage . Its role in catalysis highlights its significance in synthetic organic chemistry, particularly in olefin metathesis reactions.

Properties

CAS No.

60986-37-0

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-(2,6-diethylphenyl)-3-phenylurea

InChI

InChI=1S/C17H20N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20)

InChI Key

FHPBCFLHEMHKNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diethylphenyl)-3-phenylurea typically involves the reaction of 2,6-diethylphenyl isocyanate with aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(2,6-Diethylphenyl)-3-phenylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and 2,6-diethylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(2,6-Diethylphenyl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diethylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Differences

The following table summarizes key differences between 1-(2,6-diethylphenyl)-3-phenylurea and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications/Notes
1-(2,6-Diethylphenyl)-3-phenylurea C₁₇H₂₀N₂O ~268.35 Diethylphenyl and phenyl substituents Ligand in ruthenium metathesis catalysts
1,3-Diphenylurea (CAS 102-07-8) C₁₃H₁₂N₂O 212.25 Two phenyl groups Limited hazard data; inhalation risk noted
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl side chain Requires PPE for handling (respirators, gloves)
1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea C₁₄H₉ClF₂N₂O₂ 310.69 Halogenated aromatic substituents Toxicity data under investigation

Hazard Profiles and Handling Requirements

  • 1-(2,6-Diethylphenyl)-3-phenylurea: Limited direct hazard data are available, but its incorporation into air-sensitive ruthenium catalysts suggests handling under inert conditions (e.g., nitrogen/argon atmosphere) and cold storage .
  • 1,3-Diphenylurea : Classified with inhalation risks; first-aid measures include moving to fresh air and consulting a physician .
  • 3-[3-(Dimethylamino)propyl]-1-phenylurea: Requires stringent PPE (NIOSH/MSHA-approved respirators, chemical-resistant gloves) due to uncharacterized toxicological hazards .

Research and Industrial Relevance

  • Catalytic Applications : 1-(2,6-Diethylphenyl)-3-phenylurea is distinguished by its role in high-performance metathesis catalysts, which are critical for pharmaceutical and polymer synthesis. The associated ruthenium complex (UltraCat™) is patented (PCT/IB2016/054486) and commercially developed in collaboration with Apeiron Synthesis, Inc. .
  • Safety and Regulation: Unlike the dimethylaminopropyl analog, which mandates industrial hygiene controls (mechanical exhaust, safety showers) , 1-(2,6-diethylphenyl)-3-phenylurea’s hazards are primarily linked to its metal complex’s air sensitivity rather than intrinsic toxicity.

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